2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
CAS No.: 37865-96-6
Cat. No.: VC2038234
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37865-96-6 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 |
| Standard InChI Key | SZLPRRVCSGZARF-UHFFFAOYSA-N |
| SMILES | CC1(OCCO1)CCBr |
| Canonical SMILES | CC1(OCCO1)CCBr |
Introduction
Structural and Physical Properties
Basic Identification
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is identified by the CAS number 37865-96-6 and possesses the molecular formula C₆H₁₁BrO₂ . The compound has a molecular weight of 195.054 to 195.06 , with slight variations reported across different sources. Its structure consists of a five-membered dioxolane ring with a methyl group and a bromoethyl chain attached to the C-2 position.
Physical Characteristics
The compound presents as a colorless to light yellow clear liquid at room temperature . Its physical properties include a relatively high boiling point and specific gravity, reflecting its molecular structure and intermolecular interactions. Table 1 summarizes the key physical properties of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.
Table 1: Physical Properties of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Liquid | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 74°C at 14 mmHg | |
| Flash Point | 80°C | |
| Specific Gravity (20/20) | 1.42 | |
| Refractive Index | 1.47 |
Chemical Identifiers
For comprehensive identification and database searches, several systematic naming conventions and chemical identifiers have been established for 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Table 2 presents these various identifiers, facilitating cross-referencing across chemical databases and literature.
Table 2: Chemical Identifiers for 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
Synthesis Methods
Preparation from 2-Methyl-1,3-dioxolane-2-ethanol
The most commonly reported synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves the bromination of 2-Methyl-1,3-dioxolane-2-ethanol. This precursor can be prepared in excellent yield (90%) from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst with ethyl acetate as the reaction solvent . The subsequent bromination step employs dibromotriphenylphosphorane as the brominating agent, yielding the target compound in approximately 75% isolated yield .
The dibromotriphenylphosphorane reagent is typically prepared in situ by titrating triphenylphosphine with bromine at an ice-ethanol bath temperature, allowing for controlled reaction conditions . This synthetic route represents an efficient pathway to the compound, with good yields and relatively straightforward procedures.
Improved Synthetic Methods
An improved method for synthesizing 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has been reported, achieving yields of up to 82% . This method falls under the general category of forming β-bromo-ketals and presents advantages in terms of efficiency and product purity. The approach contributes to the accessibility of this compound for research and industrial applications.
The general reaction scheme can be represented as:
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Formation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol
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Bromination using a phosphorus-based brominating agent to yield 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
Alternative Synthetic Approaches
While direct bromination of 2-Methyl-1,3-dioxolane-2-ethanol represents the most common approach, alternative synthesis routes may involve different starting materials or reaction conditions. The choice of synthetic method often depends on available reagents, scale considerations, and specific purity requirements for the intended application.
Applications in Synthesis and Research
Role as a Building Block in Organic Synthesis
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane serves as a versatile building block in organic synthesis, primarily due to its utility as a protected form of methyl vinyl ketone . This functionality makes it especially valuable in multi-step synthetic sequences where unmasking of the ketone functionality is required at specific stages of the synthesis.
The compound's reactivity is largely governed by the bromine atom, which serves as an excellent leaving group in various substitution reactions. This characteristic enables the molecule to participate in diverse chemical transformations, including alkylation reactions, carbon-carbon bond formations, and functional group manipulations.
Specific Synthetic Applications
The compound finds particular utility in several synthetic contexts:
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Synthesis of Marine Natural Products: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has been employed in the asymmetric total synthesis of both enantiomers of pulo'upone, a marine mollusk metabolite . This synthesis utilized Evans' asymmetric Diels-Alder reaction methodology.
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Preparation of Fatty Acids: The compound serves as a starting reagent in the synthesis of various unsaturated fatty acids, including (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid .
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Synthesis of Heterocyclic Compounds: It is used in the preparation of 1-deoxy-castanospermine and 1-deoxy-8a-epi-castanospermine, which are important compounds in medicinal chemistry .
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Alkylating Agent: The compound functions as an effective alkylating agent for various nucleophiles, including amines, dithianes, and carboximides .
Industrial and Specialized Applications
Beyond academic research, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has found applications in industrial settings:
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Polymer Chemistry: The compound contributes to polymer synthesis and modifications, leveraging its functional groups for incorporation into polymeric structures.
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Cross-Coupling Reactions: In Suzuki-Miyaura cross-coupling reactions, derivatives of this compound (following conversion to organotrifluoroborate reagents) enable the introduction of the dioxolanylethyl moiety onto various aryl and heteroaryl halides .
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One-Pot Synthesis: The compound has been employed with eynamides and sodium azide in one-pot syntheses of triazoles, demonstrating its utility in click chemistry applications .
Chemical Reactivity and Transformation Pathways
Reactivity of the Bromoethyl Group
The primary reactivity site in 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is the bromoethyl moiety. The bromine atom's ability to act as a leaving group facilitates nucleophilic substitution reactions, making this compound valuable in numerous synthetic transformations. The reactivity can be modulated by reaction conditions, choice of solvent, and the nature of the attacking nucleophile.
In particular, the compound undergoes both SN1 and SN2 reactions depending on conditions, with stronger nucleophiles typically favoring the SN2 pathway. This versatility enables diverse functional group transformations and contributes to the compound's synthetic utility.
The compound is typically labeled with the signal word "Warning" or "Danger" depending on the specific hazard communication system .
Research Findings and Current Applications
Role in Pharmaceutical Synthesis
Current research indicates that 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane plays a significant role in pharmaceutical synthesis, particularly in the development of complex bioactive molecules. The compound's ability to serve as a masked ketone equivalent provides synthetic flexibility in multi-step sequences.
Of particular interest is its application in the synthesis of EGFR inhibitors and quinoline-based compounds with potential anticancer activity . These applications highlight the compound's relevance to contemporary medicinal chemistry research and drug discovery efforts.
Advances in Synthetic Methodology
Recent methodological advances have focused on improving the efficiency of reactions involving 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Notable developments include:
These methodological improvements continue to expand the utility of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in both academic and industrial chemical research.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
To better understand the unique characteristics of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, it is instructive to compare it with structurally related compounds. Table 4 presents a comparison with selected analogs, highlighting key similarities and differences.
Table 4: Comparison of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with Related Compounds
This comparison demonstrates how subtle structural modifications can influence physical properties, reactivity patterns, and synthetic utility. The 2-methyl substitution in 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, for instance, introduces steric considerations that can affect the compound's behavior in certain reactions.
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